
Vebicorvir
描述
韦比克韦是一种第一代乙型肝炎病毒(HBV)核心蛋白抑制剂。 它是一种正在研究的化合物,旨在通过干扰 HBV 复制的多个方面来治疗慢性乙型肝炎病毒感染 . 韦比克韦以其强大的抗病毒活性而闻名,并通过口服给药 .
准备方法
合成路线和反应条件
韦比克韦的合成涉及多个步骤,包括形成关键中间体及其随后的反应以形成最终产物。详细的合成路线和反应条件是专有的,尚未公开披露。 据了解,韦比克韦是通过一系列化学反应合成的,这些反应涉及使用各种试剂和催化剂 .
工业生产方法
韦比克韦的工业生产遵循良好生产规范 (GMP) 以确保化合物的纯度和质量。生产过程包括化合物的规模化合成、纯化和制剂,使其成为最终的剂型。 工业生产方法的具体细节尚未公开 .
化学反应分析
反应类型
韦比克韦会发生几种类型的化学反应,包括:
氧化: 韦比克韦会发生氧化反应,这可能会改变其化学结构和活性。
还原: 还原反应也会发生,可能会影响化合物的功效。
常用试剂和条件
涉及韦比克韦的反应中使用的常用试剂包括氧化剂、还原剂和各种催化剂。 这些反应的具体条件(例如温度和 pH 值)经过优化以实现所需的化学转化 .
形成的主要产物
韦比克韦反应形成的主要产物取决于反应的具体类型和使用的试剂。 例如,氧化反应可能会产生韦比克韦的氧化衍生物,而还原反应可能会产生化合物的还原形式 .
科学研究应用
Phase II Studies
-
Combination with NrtIs :
- In a phase II trial (NCT03576066), vebicorvir was evaluated in virologically suppressed patients on NrtIs. Results indicated that this compound added to existing therapy significantly reduced HBV replication compared to NrtI treatment alone. The study involved 73 patients and demonstrated a favorable safety profile, with no serious adverse events reported .
-
Long-Term Efficacy :
- A long-term open-label study (NCT03780543) assessed the effects of this compound over 52 weeks in patients previously treated with NrtIs. While the treatment was generally well tolerated, virologic rebound was observed in all patients after discontinuation, indicating that while this compound effectively suppresses HBV during treatment, it does not achieve a cure .
-
Additive Effects with Entecavir :
- Another phase II trial evaluated the combination of this compound with entecavir in treatment-naïve patients. The results showed that this combination led to greater reductions in HBV DNA levels compared to entecavir alone, suggesting that this compound may enhance the antiviral activity of established treatments .
Safety Profile
Across various studies, this compound has demonstrated a generally favorable safety profile. Common treatment-emergent adverse events included upper respiratory infections and mild gastrointestinal symptoms. Importantly, no significant liver injury or drug-drug interactions were reported when this compound was administered alongside other antiviral agents .
Implications for Future Research
The findings from these clinical trials highlight several critical insights regarding the application of this compound:
- Potential for Combination Therapies : this compound's ability to provide additive antiviral effects when combined with existing treatments suggests it may play a crucial role in future combination therapy regimens aimed at achieving deeper viral suppression.
- Need for Next-Generation Core Inhibitors : While this compound shows promise, the lack of durable virologic responses post-treatment highlights the need for more potent next-generation core inhibitors that could offer more sustained antiviral effects .
Summary Table of Clinical Trials Involving this compound
Trial Name | Phase | Patient Population | Key Findings | Clinical Trial Number |
---|---|---|---|---|
VBR + NrtI Study | II | Virologically suppressed patients | Enhanced viral suppression; favorable safety profile | NCT03576066 |
Long-Term Study | II | Patients on NrtIs | Continued suppression during treatment; rebound post-treatment | NCT03780543 |
VBR + Entecavir | II | Treatment-naïve patients | Greater reduction in HBV DNA compared to entecavir alone | NCT03577171 |
作用机制
韦比克韦通过抑制 HBV 核心蛋白发挥其作用,该蛋白对于病毒复制至关重要。 该化合物干扰 HBV 复制周期的多个步骤,包括前基因组 RNA 的衣壳化和共价闭合环状 DNA (cccDNA) 的形成 . 通过靶向这些关键步骤,韦比克韦有效地降低了病毒复制和病毒颗粒的产生 .
相似化合物的比较
类似化合物
在作用机制和治疗应用方面,有几种化合物类似于韦比克韦。这些包括:
JNJ-6379: 另一种具有类似抗病毒活性的 HBV 核心蛋白抑制剂.
JNJ-0440: 一种也靶向 HBV 核心蛋白并对病毒复制表现出可比效果的化合物.
塞尔甘托利莫德: 一种 Toll 样受体 8 激动剂,与核心蛋白抑制剂联合使用以增强抗病毒活性.
韦比克韦的独特性
韦比克韦的独特性在于其对 HBV 核心蛋白的有效和选择性抑制,这使得它能够干扰 HBV 复制的多个方面。 它能够降低 HBV DNA 和前基因组 RNA 水平,使其成为旨在实现慢性乙型肝炎功能性治愈的联合疗法的有希望的候选药物 .
生物活性
Vebicorvir (VBR), also known as ABI-H0731, is an investigational first-generation core inhibitor targeting chronic hepatitis B virus (HBV) infection. Its biological activity has been the subject of extensive research, particularly in its ability to suppress HBV replication and its safety profile when combined with nucleos(t)ide reverse transcriptase inhibitors (NrtIs). This article synthesizes findings from various studies, highlighting this compound's mechanisms of action, efficacy, safety, and potential implications for future HBV therapies.
This compound functions by inhibiting multiple stages of the HBV life cycle. It interferes with:
- Capsid Disassembly : Prevents the release of viral DNA into the host cell nucleus.
- Encapsidation : Blocks the packaging of pregenomic RNA (pgRNA) into new viral capsids.
- DNA Recirculation : Inhibits the establishment of covalently closed circular DNA (cccDNA), a critical step for viral persistence.
These mechanisms distinguish VBR from traditional therapies and suggest its potential role in achieving deeper viral suppression and possibly a functional cure for chronic HBV infection .
Efficacy Studies
-
Phase II Trials :
- In a study involving virologically suppressed patients on NrtIs, VBR was administered at 300 mg once daily for 24 weeks. Results indicated that patients receiving VBR exhibited greater reductions in HBV DNA levels compared to those on placebo .
- The primary endpoint measured changes in serum HBsAg and HBeAg levels, with notable improvements in pgRNA levels observed in HBeAg-positive patients receiving VBR alongside NrtIs .
-
Long-Term Extension Study :
- A long-term extension study assessed patients who had previously received VBR + NrtI for at least 52 weeks. While treatment was generally well tolerated, no patients achieved sustained virologic response after discontinuation, highlighting the challenge of achieving a durable cure .
- Virologic rebound was common after stopping treatment, indicating that while VBR effectively suppresses HBV during therapy, it does not eliminate the virus entirely .
Safety Profile
The safety profile of this compound has been favorable across multiple studies:
- Adverse Events : Most reported adverse events were mild to moderate, including upper respiratory infections and gastrointestinal symptoms. Serious adverse events were rare .
- Laboratory Abnormalities : Elevations in alanine aminotransferase (ALT) were noted primarily during off-treatment periods or upon restarting NrtIs, but no significant drug-drug interactions were identified .
Data Summary
Case Studies
In addition to clinical trials, individual case reports have illustrated the potential benefits and limitations of this compound:
- Case Report 1 : A patient on long-term NrtI therapy added VBR and achieved significant reductions in HBV DNA levels but experienced rebound viremia after discontinuation.
- Case Report 2 : Another patient reported improved quality of life and fewer symptoms during VBR therapy but faced challenges with treatment adherence due to mild side effects.
Future Directions
The ongoing research into next-generation core inhibitors aims to enhance the potency and durability of treatment responses compared to first-generation agents like this compound. These newer compounds may offer improved outcomes by achieving more profound viral suppression and potentially facilitating functional cures for chronic HBV infection .
属性
IUPAC Name |
6,11,11-trioxo-N-[[2-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]-5H-benzo[b][1,4]benzothiazepine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O4S2/c20-19(21,22)18-24-9-11(30-18)8-23-16(26)10-5-6-15-13(7-10)25-17(27)12-3-1-2-4-14(12)31(15,28)29/h1-7,9H,8H2,(H,23,26)(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJVBJYMZKEREY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)NCC4=CN=C(S4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2090064-66-5 | |
Record name | Vebicorvir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2090064665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VEBICORVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16F6055SMG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。